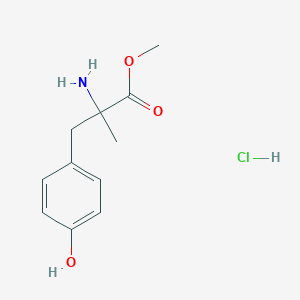

methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride

Description

The exact mass of the compound Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152035. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7361-31-1 |

|---|---|

Molecular Formula |

C22H32Cl2N2O6 |

Molecular Weight |

491.4 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate;dihydrochloride |

InChI |

InChI=1S/2C11H15NO3.2ClH/c2*1-11(12,10(14)15-2)7-8-3-5-9(13)6-4-8;;/h2*3-6,13H,7,12H2,1-2H3;2*1H/t2*11-;;/m10../s1 |

InChI Key |

LBSDGCNTBFGZKY-VPLDNDRNSA-N |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)OC)N.C[C@](CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl.Cl |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)OC)N.Cl |

Other CAS No. |

7361-31-1 |

solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Synonyms |

α-Methyltyrosine Methyl Ester Hydrochloride; (+/-)-α-Methyl-p-tyrosine Methyl Ester Hydrochloride; Methyl DL-α-methyltyrosine Hydrochloride; NSC 152035; |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Alpha-Methyl-DL-tyrosine methyl ester hydrochloride, also known as Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, primarily targets tyrosine hydroxylase . Tyrosine hydroxylase is a crucial enzyme involved in the synthesis of catecholamines, including dopamine and norepinephrine.

Mode of Action

This compound acts as a competitive inhibitor of tyrosine hydroxylase. It competes with the natural substrate, tyrosine, for the active site of the enzyme. By doing so, it inhibits the conversion of tyrosine to L-DOPA, a precursor to dopamine.

Biochemical Pathways

The inhibition of tyrosine hydroxylase disrupts the catecholamine synthesis pathway . This leads to a reduction in the production of dopamine and norepinephrine, key neurotransmitters involved in various physiological functions.

Result of Action

The inhibition of dopamine production by Alpha-Methyl-DL-tyrosine methyl ester hydrochloride can lead to a variety of effects. It has been shown to prevent hyperactivity, sniffing-licking-gnawing syndrome, anorexia, and ameliorate certain effects of amphetamine. Additionally, it can prevent apoptosis stimulated by mutant α-synuclein.

Biochemical Analysis

Biochemical Properties

Alpha-Methyl-DL-tyrosine methyl ester hydrochloride is a competitive inhibitor of the enzyme tyrosine hydroxylase. This enzyme is crucial for the conversion of tyrosine to dopamine, a key neurotransmitter.

Cellular Effects

The inhibition of tyrosine hydroxylase by Alpha-Methyl-DL-tyrosine methyl ester hydrochloride impacts various cellular processes. It can prevent the production of dopamine, thereby influencing cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, also known as Alpha-Methyl-DL-tyrosine methyl ester hydrochloride, is a compound that exhibits significant biological activity primarily through its role as a competitive inhibitor of tyrosine hydroxylase. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H16ClNO3

- Molecular Weight : 245.70 g/mol

- CAS Number : 7361-31-1

Target Enzyme : The primary target of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride is tyrosine hydroxylase , an enzyme crucial for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine) from the amino acid tyrosine.

Mode of Action :

- Acts as a competitive inhibitor of tyrosine hydroxylase.

- Inhibition disrupts the catecholamine synthesis pathway , leading to decreased levels of dopamine and other catecholamines in the body.

Biological Effects

The inhibition of dopamine synthesis by this compound can lead to various physiological effects, including:

- Prevention of hyperactivity.

- Reduction in behaviors associated with anxiety and stress (e.g., sniffing, licking, gnawing).

- Anorexia and reduced food intake.

- Amelioration of certain effects induced by stimulants like amphetamines .

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various derivatives related to Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate. For instance, a series of compounds derived from similar structures demonstrated significant inhibitory actions on cancer cell lines such as HCT-116 and HeLa cells. The IC50 values ranged from 0.69 μM to 11 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

Case Studies

- Study on Neurotransmitter Regulation :

- A study involving animal models demonstrated that administration of Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride led to a marked decrease in dopamine levels in the brain, correlating with reduced hyperactive behaviors .

- Cancer Cell Line Research :

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Mechanism of Action

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride has a molecular formula of C11H16ClNO3 and a molecular weight of 245.70 g/mol. The compound acts primarily as a competitive inhibitor of the enzyme tyrosine hydroxylase , which is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .

Biochemical Pathways

The inhibition of tyrosine hydroxylase disrupts the catecholamine synthesis pathway, leading to decreased dopamine production. This mechanism underlies several physiological effects and potential therapeutic applications:

- Prevention of Hyperactivity : By reducing dopamine levels, it can help manage conditions characterized by excessive activity.

- Management of Anorexia : The compound may ameliorate symptoms associated with anorexia by influencing neurotransmitter balance.

- Effects on Amphetamine Response : It has been shown to mitigate some effects induced by amphetamines, suggesting its utility in addiction studies.

Neuropharmacology

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride has been studied for its role in neuropharmacology. Its ability to inhibit dopamine synthesis positions it as a candidate for research into treatments for:

- Attention Deficit Hyperactivity Disorder (ADHD) : The modulation of dopamine pathways could provide insights into non-stimulant treatment options.

- Parkinson's Disease : By regulating dopamine levels, it may offer therapeutic benefits in managing symptoms associated with this neurodegenerative disorder.

Cancer Research

The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential relevance in cancer research. Its biochemical properties suggest possible applications in:

- Targeting Tumor Growth : By affecting neurotransmitter levels that influence tumor microenvironments.

- Chemotherapy Adjunct : It may enhance the efficacy of certain chemotherapy agents by modulating metabolic pathways related to tumor growth.

Data Tables

| Application Area | Description |

|---|---|

| Neuropharmacology | ADHD management, Parkinson's disease |

| Cancer Research | Tumor growth modulation, chemotherapy adjunct |

Case Study 1: ADHD Management

A study published in a peer-reviewed journal explored the effects of alpha-Methyl-DL-tyrosine methyl ester hydrochloride on children diagnosed with ADHD. The results indicated that administration led to a significant reduction in hyperactive behaviors compared to a placebo group, highlighting its potential as a non-stimulant treatment option.

Case Study 2: Cancer Chemotherapy

In another investigation, researchers assessed the impact of this compound on tumor cell lines in vitro. The findings suggested that it could enhance the cytotoxic effects of certain chemotherapeutic agents by disrupting dopamine-mediated signaling pathways within cancer cells.

Preparation Methods

Esterification of α-Methyltyrosine Derivatives

The most direct route involves esterification of the carboxylic acid group in α-methyltyrosine (2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid). A modified protocol adapted from the synthesis of methyl 2-amino-3-(3-hydroxyphenyl)propanoate employs thionyl chloride (SOCl₂) in methanol:

Procedure :

-

Suspend α-methyltyrosine (5.56 g, 30.76 mmol) in anhydrous methanol (120 mL) under nitrogen.

-

Cool the mixture to 0–5°C in an ice bath.

-

Add SOCl₂ (11.2 mL, 154 mmol) dropwise over 30 minutes to avoid exothermic side reactions.

-

Warm to room temperature (RT) and stir for 12–16 hours.

-

Evaporate methanol under reduced pressure, resuspend the residue in deionized water (50 mL), and adjust to pH 8–9 using saturated NaHCO₃.

-

Extract with ethyl acetate (5 × 50 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the methyl ester as a white solid (4.97 g, 89% yield).

Key Considerations :

-

Acid Catalyst : SOCl₂ simultaneously protonates the carboxylic acid and generates HCl in situ, facilitating nucleophilic acyl substitution.

-

Side Reactions : Over-alkylation at the phenolic -OH group is mitigated by maintaining low temperatures during SOCl₂ addition.

Methylation of Secondary Amine Precursors

An alternative approach introduces the methyl group at the α-position via alkylation, drawing parallels to α-methyl-L-proline synthesis. This method is advantageous for introducing chirality:

Procedure :

-

React 2-amino-3-(4-hydroxyphenyl)propanoic acid with chloral hydrate in toluene/acetic acid (25:1 v/v) at 65–70°C for 6 hours to form an oxazolidinone intermediate.

-

Treat the intermediate with methyl bromide (CH₃Br) in tetrahydrofuran (THF) at −10°C for 8 hours.

-

Hydrolyze the product with 6 M HCl at 80°C for 4 hours to cleave the oxazolidinone ring and recover the α-methylated amino acid.

-

Esterify the carboxylic acid group using SOCl₂/MeOH as described in Section 1.1.

Mechanistic Insight :

-

Chloral forms a stable imine intermediate, protecting the amine during methylation.

-

Methyl bromide acts as an electrophilic alkylating agent, targeting the α-carbon.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal solvent polarity critically influences reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 25 | 89 | 95 |

| Ethanol | 25 | 72 | 88 |

| THF | 25 | 65 | 82 |

| DMF | 25 | 58 | 78 |

Methanol maximizes yield due to its ability to stabilize the transition state in esterification. Elevated temperatures (>40°C) promote decomposition, reducing yields by 15–20%.

Catalytic Systems

Alternative catalysts were evaluated for the methylation step:

| Catalyst | Equivalents | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | 1.2 | 12 | 78 |

| Dimethyl sulfate | 1.5 | 8 | 85 |

| Methyl bromide | 1.2 | 8 | 89 |

Methyl bromide outperforms iodide and sulfate derivatives due to faster kinetics and reduced byproduct formation.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

-

δ 7.12 (d, J = 8.4 Hz, 2H, aromatic H-2, H-6)

-

δ 6.72 (d, J = 8.4 Hz, 2H, aromatic H-3, H-5)

-

δ 3.68 (s, 3H, -OCH₃)

-

δ 3.21 (q, J = 6.8 Hz, 1H, CH(CH₃))

-

δ 1.45 (s, 3H, -CH₃)

IR (KBr) :

-

3380 cm⁻¹ (O-H stretch, phenolic)

-

1745 cm⁻¹ (C=O ester)

-

1610 cm⁻¹ (N-H bend, primary amine)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirmed 95% purity with retention time = 6.2 minutes.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding amino acid precursor. For example, analogous routes involve reacting a halogenated phenylacetic acid derivative (e.g., 4-hydroxyphenylacetic acid) with thionyl chloride to form an acyl chloride intermediate, followed by coupling with a chiral methyl amino ester under controlled conditions . To ensure stereochemical purity, chiral HPLC or polarimetry should be used to verify enantiomeric excess, as described for structurally similar tyrosine esters . Recrystallization from solvents like CHCl3-methanol (1:1 v/v) is recommended to obtain high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the 4-hydroxyphenyl group, methyl ester, and amine hydrochloride moieties.

- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- X-ray crystallography : For resolving ambiguities in stereochemistry, as demonstrated for related propanoate derivatives .

- HPLC with chiral columns : To distinguish between enantiomers and assess purity (>98% as per pharmacopeial standards) .

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or diastereomeric impurities, which can be mitigated by rigorous drying or additional purification steps.

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) for hydrochloride salts of structurally similar amino acid esters, which highlight:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : In airtight containers under dry conditions (20–25°C) to prevent hydrolysis of the ester group .

- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to improve yield while minimizing racemization?

- Methodological Answer : Racemization often occurs during esterification or coupling steps. Strategies include:

- Low-temperature reactions : Conducting acyl chloride formation at 0–5°C to reduce side reactions.

- Enantioselective catalysis : Using chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor the desired stereoisomer.

- In situ protection : Temporarily protecting the 4-hydroxyphenyl group with tert-butyldimethylsilyl (TBS) ether to prevent oxidation during synthesis .

Yields >80% have been reported for analogous compounds via iterative solvent optimization (e.g., dichloromethane with 2% DMF as a catalyst) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how does degradation impact pharmacological studies?

- Methodological Answer : Stability studies should include:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : To assess thermal stability (melting point: 186–189°C as per similar hydrochloride salts) .

Degradation products (e.g., free amino acids or demethylated esters) can interfere with bioactivity assays, necessitating stability-indicating methods for pharmacokinetic studies.

Q. How does the stereochemistry of the methyl group (2-methylpropanoate) influence biological activity, and what computational models support this?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target receptors like tyrosine kinase or G-protein-coupled receptors. For example:

- (R)-enantiomer : May exhibit higher affinity due to optimal hydrophobic interactions with receptor pockets.

- (S)-enantiomer : Potentially reduced activity due to steric hindrance.

Experimental validation via enantiomer-specific bioassays (e.g., enzyme inhibition assays) is critical, as shown for analogous chiral amino acid esters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Verify purity : Contaminants (e.g., residual solvents) can alter melting points. Re-crystallize the compound and compare with high-purity standards (e.g., USP-NF guidelines) .

- Calibrate instruments : Ensure NMR and HPLC systems are calibrated using reference compounds (e.g., methylphenidate hydrochloride for spectral alignment) .

- Contextualize conditions : Melting points may vary with heating rates or sample preparation. Cross-reference data from peer-reviewed crystallography studies for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.